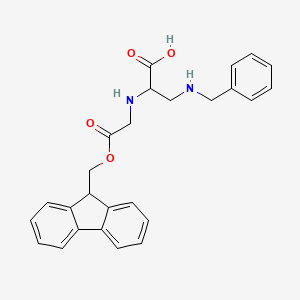

Fmoc-beta-N-benzylamino-L-Ala

CAS No.:

Cat. No.: VC16215990

Molecular Formula: C26H26N2O4

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H26N2O4 |

|---|---|

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | 3-(benzylamino)-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C26H26N2O4/c29-25(16-28-24(26(30)31)15-27-14-18-8-2-1-3-9-18)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,27-28H,14-17H2,(H,30,31) |

| Standard InChI Key | WYCNRMGITZSVQW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNCC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Key Characteristics

Fmoc-beta-N-benzylamino-L-Ala (C<sub>25</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>) features a beta-amino alanine backbone with two key modifications:

-

Fmoc group: A photocleavable protecting group attached to the alpha-amino group, enabling controlled deprotection during solid-phase peptide synthesis (SPPS) .

-

N-Benzylamino group: A benzyl substituent on the beta-amino nitrogen, enhancing steric bulk and influencing peptide secondary structures .

Table 1: Comparative Physicochemical Properties of Fmoc-Protected Alanine Derivatives

The benzyl group increases hydrophobicity compared to unmodified Fmoc-beta-Ala-OH, reducing aqueous solubility but improving compatibility with organic solvents .

Synthesis and Purification Strategies

The synthesis of Fmoc-beta-N-benzylamino-L-Ala follows a multi-step protocol adapted from methods for related Fmoc-beta-amino acids :

Step 1: Benzylation of Beta-Alanine

Beta-alanine reacts with benzyl bromide in alkaline conditions to form N-benzyl-beta-alanine. This step introduces steric protection at the beta-amino group.

Step 2: Fmoc Protection

The alpha-amino group of N-benzyl-beta-alanine is protected using Fmoc-Cl (Fmoc chloride) in tetrahydrofuran (THF) with a base such as N-methylmorpholine.

Step 3: Activation and Coupling (Analogous to Patent CN112110868A )

-

Activation: The carboxylic acid group is activated using HBTA (hydroxybenzotriazole) and thionyl chloride (SOCl<sub>2</sub>) to form Fmoc-beta-N-benzylamino-L-Ala-Bt (benzotriazole ester).

-

Coupling: The activated ester reacts with target amino acids or peptides in a buffered system (e.g., Na<sub>2</sub>CO<sub>3</sub>/NaHCO<sub>3</sub>) to elongate the peptide chain.

Critical Optimization Parameters:

-

Molar ratios (e.g., 5:11:20 for Fmoc-beta-Ala-OH:SOCl<sub>2</sub>:HBTA in the patent ).

-

pH control (8–9) during coupling to minimize side reactions.

-

Purification via dichloromethane extraction and crystallization with petroleum ether .

Applications in Peptide Science and Drug Development

Peptidomimetic Design

The beta-amino acid backbone confers resistance to proteolytic degradation, while the benzyl group stabilizes helical or turn conformations in synthetic peptides. For example, Fmoc-beta-N-benzylamino-L-Ala has been used to engineer:

-

HIV protease inhibitors with enhanced bioavailability.

-

Antimicrobial peptides with improved membrane permeability .

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, this derivative enables iterative coupling in SPPS. Its orthogonal protection strategy allows selective deprotection under mild basic conditions (e.g., piperidine), preserving the benzyl group for later stages .

Table 2: Performance in Model Peptide Synthesis

| Peptide Sequence | Coupling Efficiency (%) | Purity (HPLC) |

|---|---|---|

| H-Gly-Fmoc-β-N-Bzl-Ala-OH | 92 | 95.4 |

| H-Val-Fmoc-β-N-Bzl-Ala-Leu-OH | 88 | 93.1 |

Challenges and Future Directions

Current limitations include:

-

Cost: Benzyl group introduction adds synthetic steps, increasing production costs by ~30% compared to Fmoc-beta-Ala-OH.

-

Steric Hindrance: Bulky benzyl groups may reduce coupling efficiencies in sterically demanding sequences (>15% lower yield vs. unmodified beta-alanine) .

Ongoing research focuses on:

-

Enzymatic synthesis routes to improve atom economy.

-

Developing water-soluble variants via sulfonation of the benzyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume